Product packaging for Quinoline, 6-methoxy-2,4-diphenyl-(Cat. No.:CAS No. 5855-65-2)

Quinoline, 6-methoxy-2,4-diphenyl-

Cat. No.: B14732277
CAS No.: 5855-65-2
M. Wt: 311.4 g/mol
InChI Key: VQVXFWLQBQAHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Advanced Materials and Medicinal Chemistry

In medicinal chemistry, the quinoline (B57606) scaffold is recognized as a "privileged structure" due to its recurring presence in a wide range of pharmacologically active compounds. tandfonline.comnih.gov This includes drugs with anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.govbenthamdirect.comrsc.org The ability of the quinoline nucleus to interact with various biological targets, such as enzymes and receptors, underpins its therapeutic versatility. tandfonline.comnih.gov For instance, quinoline derivatives have been successfully developed as kinase inhibitors and topoisomerase inhibitors for cancer therapy. tandfonline.com The historical significance of quinoline-based antimalarial drugs like quinine (B1679958) and chloroquine (B1663885) further underscores the importance of this scaffold in combating infectious diseases. acs.org

The applications of the quinoline scaffold are not limited to medicine. In the field of advanced materials, quinoline-based compounds are explored for their potential in developing organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors, owing to their unique photophysical and electrochemical properties.

An Overview of 6-methoxy-2,4-diphenylquinoline as a Subject of Current Research

While research on the broader quinoline family is extensive, "Quinoline, 6-methoxy-2,4-diphenyl-" and its close analogues are the focus of more targeted investigations. A notable area of research involves the design and synthesis of 6-methoxy-2-arylquinoline analogues as potential inhibitors of P-glycoprotein (P-gp). nih.gov P-gp is a transporter protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance. nih.gov

In one study, a series of 6-methoxy-2-arylquinoline analogues were synthesized and evaluated for their ability to inhibit P-gp. nih.gov The synthesis was achieved through a one-step Doebner reaction, reacting substituted benzaldehydes, pyruvic acid, and p-anisidine (B42471). nih.gov This research highlights the potential of the 6-methoxyquinoline (B18371) scaffold in developing agents that can overcome multidrug resistance in cancer, a significant challenge in oncology. nih.gov

Academic Research Trajectories for the Chemical Compound and Analogues

The academic research trajectory for "Quinoline, 6-methoxy-2,4-diphenyl-" and its analogues is primarily focused on the synthesis of novel derivatives and the exploration of their biological activities. Key research directions include:

Novel Synthetic Methodologies: Researchers are continuously exploring more efficient and environmentally friendly methods for synthesizing quinoline derivatives. rsc.org This includes the use of green catalysts and alternative energy sources to improve reaction yields and reduce waste. rsc.org The Doebner reaction remains a classic and effective method for creating 4-carboxy quinolines, which can be further modified. nih.gov

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves understanding how different substituents on the quinoline ring affect its biological activity. For example, in the study of 6-methoxy-2-arylquinolines as P-gp inhibitors, it was found that a hydroxymethyl group at the 4-position of the quinoline ring played a key role in the inhibitory activity. nih.gov Such SAR studies are vital for the rational design of more potent and selective compounds.

Exploration of New Therapeutic Applications: While much of the focus has been on anticancer applications, the inherent versatility of the quinoline scaffold suggests that 6-methoxy-2,4-diphenylquinoline and its analogues could be investigated for other therapeutic uses. This includes screening for antimicrobial, anti-inflammatory, and neuroprotective activities. nih.govbenthamdirect.com The development of hybrid molecules, where the quinoline scaffold is combined with other pharmacophores, is another promising strategy to develop compounds with dual activity or novel mechanisms of action. nih.govacs.org

Established Synthetic Routes to the Quinoline Core

The construction of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. For the synthesis of 6-methoxy-2,4-diphenylquinoline, the Friedländer condensation and multi-component reactions are particularly prominent.

Friedländer Condensation Approaches

The Friedländer synthesis is a classical and straightforward method for generating quinolines, typically involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org For the specific synthesis of 6-methoxy-2,4-diphenylquinoline, the logical starting materials are 2-amino-5-methoxybenzophenone and acetophenone (B1666503). The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system.

Acid catalysis is a common strategy to promote the Friedländer condensation, enhancing the rate of both the initial condensation and the subsequent cyclodehydration step. A range of acid catalysts, from simple Brønsted acids to solid acid catalysts, have been effectively employed.

One efficient method involves the use of p-toluenesulfonic acid (p-TSA) under solvent-free conditions. nih.gov In a typical procedure for a related synthesis, 2-aminoarylketone and the corresponding carbonyl compound are heated together in the presence of p-TSA. nih.gov This approach is notable for its operational simplicity, reduced environmental impact due to the absence of a solvent, and often rapid reaction times. nih.gov The mechanism involves protonation of the carbonyl groups, which activates them towards nucleophilic attack and facilitates the key C-C and C-N bond-forming steps.

Table 1: Acid-Catalyzed Friedländer Synthesis of Dibenzo[b,j] organic-chemistry.orgresearchgate.netphenanthroline Derivatives (Illustrative Example)

Reactant 1Reactant 2CatalystConditionsYieldReference
2-Aminoacetophenone1,4-Cyclohexanedionep-TSA100 °C, 2 min, neatHigh nih.gov

While catalysts can accelerate the reaction, the Friedländer synthesis of quinolines can also be performed under catalyst-free conditions. nih.gov This approach relies on thermal energy to overcome the activation barriers for condensation and cyclization. Typically, the reaction involves heating an aqueous or alcoholic mixture of the 2-aminoaryl ketone and the active methylene (B1212753) compound to a high temperature. nih.gov Another catalyst-free variant involves heating the neat mixture of reactants without any solvent. semanticscholar.org While potentially requiring higher temperatures and longer reaction times compared to catalyzed versions, these protocols offer the advantage of avoiding catalyst cost, potential side reactions, and complex purification procedures to remove the catalyst. A study has demonstrated the feasibility of synthesizing quinolines in water under catalyst-free conditions, highlighting a green chemistry approach. colab.ws

In the quest for more sustainable and efficient catalytic systems, graphene oxide (GO) has emerged as a highly effective carbocatalyst for the Friedländer synthesis. GO is a metal-free, heterogeneous catalyst that can be easily prepared and recycled. researchgate.net Its catalytic activity is attributed to the presence of various oxygen-containing functional groups (e.g., carboxylic acids, hydroxyls, epoxides) on its surface, which can act as Brønsted acid sites to promote the reaction.

The synthesis of functionalized quinolines using GO is typically carried out in a one-pot procedure by reacting a 2-aminoaryl carbonyl compound with a carbonyl partner in a suitable solvent, such as methanol, at a moderate temperature of around 70°C. researchgate.net This method offers several advantages, including high product yields, short reaction times, and simple work-up procedures involving centrifugation to recover the catalyst, which can be reused multiple times without a significant loss of activity. researchgate.net

Table 2: Graphene Oxide Catalyzed Friedländer Synthesis of Quinolines

ReactantsCatalystSolventTemperatureKey AdvantagesReference
2-Aminoaryl carbonyls + Carbonyl compoundsGraphene Oxide (GO)Methanol70 °CHigh yield, Short reaction time, Recyclable catalyst researchgate.net

Multi-Component Reactions for Quinoline Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, represent a highly efficient strategy for building molecular complexity. Several MCRs are known for quinoline synthesis, offering advantages in terms of atom economy and procedural simplicity.

The Povarov reaction is a powerful three-component reaction for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to quinolines. researchgate.net It is formally an aza-Diels-Alder reaction involving an aniline (B41778), an aldehyde, and an activated alkene. To synthesize 6-methoxy-2,4-diphenylquinoline, the components would be p-anisidine (providing the N-atom and the 6-methoxy group), benzaldehyde (B42025) (providing the C4-carbon and its phenyl substituent), and styrene (B11656) (acting as the dienophile to provide C2 and C3 with its phenyl group at C2).

The mechanism typically begins with the formation of an N-arylimine from the condensation of p-anisidine and benzaldehyde, often catalyzed by a Lewis or Brønsted acid. The acid catalyst then activates the imine for a [4+2] cycloaddition with the electron-rich alkene (styrene). This cycloaddition forms a tetrahydroquinoline intermediate, which is then oxidized in situ or in a separate step to furnish the aromatic quinoline product. Iodine is an effective promoter for both the cycloaddition and subsequent aromatization. organic-chemistry.orgresearchgate.net This approach allows for the rapid assembly of the complex quinoline core from simple starting materials in a single pot. bohrium.com

Synthetic Methodologies and Mechanistic Investigations of Quinoline, 6-methoxy-2,4-diphenyl-

The synthesis of quinoline and its derivatives has been a cornerstone of heterocyclic chemistry for over a century, driven by their wide-ranging applications in medicinal chemistry and material science. The specific compound, 6-methoxy-2,4-diphenylquinoline, presents a unique synthetic challenge, combining the need for regioselective substitution on the benzenoid ring with the introduction of two distinct phenyl groups onto the pyridine (B92270) moiety. This article explores various classical and modern cyclization and condensation strategies that can be hypothetically or have been practically applied to the synthesis of this target molecule.

2 Other Classical and Modern Cyclization/Condensation Methods Relevant to Quinoline Synthesis

2 Povarov Cycloaddition Reactions

The Povarov reaction is a powerful and versatile method for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to the corresponding quinolines. It is formally a [4+2] cycloaddition between an electron-rich alkene and an imine, the latter typically generated in situ from an aniline and an aldehyde. This multicomponent approach allows for significant structural diversity in the final product.

A plausible synthetic route to 6-methoxy-2,4-diphenylquinoline via a Povarov reaction would involve the three-component reaction of p-anisidine, benzaldehyde, and phenylacetylene (B144264). In this case, phenylacetylene serves as the electron-rich component. The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which activates the imine for nucleophilic attack by the alkyne. The initial cycloaddition would yield a dihydroquinoline intermediate, which then undergoes aromatization, often facilitated by an oxidizing agent present in the reaction mixture or added in a subsequent step, to furnish the final quinoline product.

A related synthesis of a 2,4-diaryl-6-methoxyquinoline derivative has been reported, highlighting the feasibility of this approach. In this instance, p-anisidine, an aryl aldehyde, and an activated alkene were used as the starting materials in a BF₃·OEt₂-catalyzed Povarov cycloaddition, followed by an oxidative dehydrogenation step to yield the quinoline.

ReactantsCatalyst/ReagentsProduct
p-Anisidine, Benzaldehyde, PhenylacetyleneLewis Acid (e.g., BF₃·OEt₂)6-methoxy-2,4-diphenylquinoline (hypothetical)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17NO B14732277 Quinoline, 6-methoxy-2,4-diphenyl- CAS No. 5855-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2,4-diphenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO/c1-24-18-12-13-21-20(14-18)19(16-8-4-2-5-9-16)15-22(23-21)17-10-6-3-7-11-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVXFWLQBQAHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471916
Record name Quinoline, 6-methoxy-2,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5855-65-2
Record name Quinoline, 6-methoxy-2,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of Quinoline, 6 Methoxy 2,4 Diphenyl

3 Other Classical and Modern Cyclization/Condensation Methods Relevant to Quinoline (B57606) Synthesis

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. wikipedia.org In its classic form, it involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide. wikipedia.orgsynarchive.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring system.

To synthesize 6-methoxy-2,4-diphenylquinoline using a modified Skraup approach, one would need to replace glycerol with a precursor that can form the 2,4-diphenyl substituted heterocyclic ring. A hypothetical approach would involve the reaction of p-anisidine (B42471) with benzalacetophenone (1,3-diphenyl-2-propen-1-one) in the presence of a strong acid and an oxidizing agent. The benzalacetophenone would act as the three-carbon fragment, which, after Michael addition of the aniline and subsequent acid-catalyzed cyclization and dehydrogenation, would yield the desired product.

Starting MaterialsReagentsProduct
p-Anisidine, BenzalacetophenoneStrong acid, Oxidizing agent6-methoxy-2,4-diphenylquinoline (hypothetical)

The Doebner–von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider variety of substituted quinolines. wikipedia.org It typically involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, often hydrochloric acid or a Lewis acid. wikipedia.orgslideshare.net

The synthesis of 6-methoxy-2,4-diphenylquinoline via the Doebner-von Miller reaction can be envisioned by reacting p-anisidine with benzalacetophenone. The reaction mechanism is thought to involve the initial 1,4-conjugate addition of the aniline to the α,β-unsaturated ketone. This is followed by an acid-catalyzed intramolecular cyclization onto the aromatic ring and subsequent dehydration and aromatization to afford the final quinoline product. The reaction conditions, such as the choice of acid catalyst and solvent, can significantly influence the yield and purity of the product.

ReactantsAcid CatalystProduct
p-Anisidine, BenzalacetophenoneHCl, ZnCl₂, or other Lewis acids6-methoxy-2,4-diphenylquinoline (hypothetical)

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a 1,3-diketone. For the synthesis of 6-methoxy-2,4-diphenylquinoline, p-anisidine would be reacted with dibenzoylmethane (B1670423) (1,3-diphenylpropane-1,3-dione). The reaction is typically carried out in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid. The mechanism involves the initial formation of a Schiff base from the aniline and one of the ketone carbonyls, followed by enamine formation and subsequent intramolecular electrophilic cyclization onto the aniline ring. Dehydration of the resulting intermediate leads to the aromatic quinoline. The regioselectivity of the cyclization is influenced by the electronic nature of the substituents on the aniline ring.

The Ciamician–Dennsted rearrangement , on the other hand, is a method for the ring expansion of pyrroles to pyridines or indoles to quinolines. It typically involves the reaction of the heterocyclic substrate with a dihalocarbene, generated, for example, from chloroform (B151607) and a strong base. This method is mechanistically distinct from the other classical quinoline syntheses discussed and is generally not the preferred route for the synthesis of 6-methoxy-2,4-diphenylquinoline from a simple aniline precursor.

ReactionStarting MaterialsCatalyst/ReagentsProduct
Combes Synthesisp-Anisidine, DibenzoylmethaneH₂SO₄ or PPA6-methoxy-2,4-diphenylquinoline (hypothetical)

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be valuable intermediates for further functionalization. wikipedia.org The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate. wikipedia.orgwikipedia.org This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline (B1666331). wikipedia.org

To apply this to the synthesis of the target molecule, one would start with p-anisidine. The initial product would be a 4-hydroxy-6-methoxyquinoline derivative. Conversion to 6-methoxy-2,4-diphenylquinoline would require several additional steps, including the introduction of the phenyl groups at the 2 and 4 positions. This could potentially be achieved through conversion of the 4-hydroxy group to a leaving group (e.g., a triflate or chloride) followed by cross-coupling reactions to introduce the phenyl group at C4, and a separate strategy to introduce the phenyl group at C2. Due to the multi-step nature and the initial formation of a 4-hydroxyquinoline, the Gould-Jacobs reaction is a less direct approach to 6-methoxy-2,4-diphenylquinoline compared to methods like the Combes or Doebner-von Miller reactions.

StageReactantsProduct
Initial Condensationp-Anisidine, Diethyl ethoxymethylenemalonateDiethyl 2-((4-methoxyphenyl)amino)methylenemalonate
CyclizationHeatEthyl 4-hydroxy-6-methoxyquinoline-3-carboxylate
Saponification & DecarboxylationNaOH, then heat4-Hydroxy-6-methoxyquinoline

Similar to the Gould-Jacobs reaction, the Conrad-Limpach synthesis is a classical method for preparing 4-hydroxyquinolines. wikipedia.org This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org The initial reaction can lead to two different intermediates depending on the reaction temperature. At lower temperatures, the aniline attacks the keto group to form an enamine, which upon thermal cyclization gives the 4-hydroxyquinoline (Conrad-Limpach product). At higher temperatures, the aniline may react with the ester group to form an anilide, which upon cyclization yields a 2-hydroxyquinoline (B72897) (Knorr product).

For the synthesis of a precursor to 6-methoxy-2,4-diphenylquinoline, p-anisidine would be reacted with ethyl benzoylacetate. Following the Conrad-Limpach pathway, this would lead to 4-hydroxy-6-methoxy-2-phenylquinoline. As with the Gould-Jacobs product, further synthetic manipulations would be necessary to introduce the second phenyl group at the 4-position, for instance, via conversion of the hydroxyl group to a leaving group and subsequent cross-coupling. Therefore, the Conrad-Limpach synthesis represents a viable, albeit indirect, route to the target molecule.

Starting MaterialsConditionsProduct
p-Anisidine, Ethyl benzoylacetate1. Lower temp. 2. Higher temp. (cyclization)4-Hydroxy-6-methoxy-2-phenylquinoline

Other Classical and Modern Cyclization/Condensation Methods Relevant to Quinoline Synthesis

Biere-Seelen Synthesis

The Biere-Seelen synthesis is a notable method for the preparation of quinolone structures, which are closely related to quinolines. The core of this approach involves a Michael addition reaction followed by a cyclization step. In a typical sequence, an activated aniline derivative, such as a methyl anthranilate, undergoes a Michael addition to an activated alkyne, like dimethylacetylene dicarboxylate. This addition yields an enamino ester intermediate. mun.ca

Subsequent treatment of this intermediate with a strong base, for instance, sodium hydride or potassium tert-butoxide, induces an intramolecular cyclization to form the quinolone ring system. mun.ca The reaction can be manipulated to produce various derivatives by altering the starting materials and reaction conditions. While this method is primarily documented for quinolones, its principles of forming the core heterocyclic structure through annulation can be conceptually extended to the synthesis of highly substituted quinolines.

Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular reaction used to form cyclic β-keto esters from diesters in the presence of a base. mun.cacapes.gov.brmdpi.com This reaction is particularly effective for creating five- and six-membered rings, making it a valuable tool in the synthesis of various heterocyclic precursors. mun.cacapes.gov.br The mechanism involves the deprotonation of an α-carbon to one of the ester groups, creating an enolate which then attacks the carbonyl carbon of the other ester group in an intramolecular fashion. mun.cacapes.gov.br

In the context of quinoline synthesis, the Dieckmann condensation is not typically used for the direct formation of the aromatic quinoline ring. Instead, it is a key step in the synthesis of 4-hydroxyquinoline precursors. By starting with an appropriate N-acylated aniline derivative containing a diester moiety, an intramolecular Dieckmann condensation can furnish a cyclic β-keto ester. This intermediate can then be subjected to further reactions, such as cyclization and aromatization, to yield a 4-hydroxyquinoline scaffold. Subsequent modifications would then be necessary to introduce the phenyl groups at the 2- and 4-positions.

Catalytic Systems Employed in the Synthesis of Quinoline, 6-methoxy-2,4-diphenyl- and Analogues

The synthesis of complex quinolines like 6-methoxy-2,4-diphenylquinoline often relies on efficient catalytic systems to promote bond formation and enhance reaction rates and yields. Both Lewis acids and transition metals play crucial roles in modern synthetic strategies.

Lewis Acid Catalysis (e.g., Bi(OTf)₃, B(C₆F₅)₃, BF₃·OEt₂)

Lewis acids are widely employed to catalyze the formation of the quinoline ring, primarily in reactions like the Friedländer and Combes syntheses. These catalysts function by activating carbonyl groups towards nucleophilic attack, a key step in these condensation reactions.

The Friedländer synthesis , which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a common route to substituted quinolines. Lewis acids such as bismuth(III) triflate (Bi(OTf)₃) and boron trifluoride etherate (BF₃·OEt₂) have been shown to be effective catalysts for this transformation. They coordinate to the carbonyl oxygen of the ketone, increasing its electrophilicity and facilitating the initial aldol-type condensation.

Similarly, the Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. Strong Lewis acids can promote the initial formation of a Schiff base intermediate and the subsequent acid-catalyzed cyclization and dehydration to form the quinoline ring. Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a powerful Lewis acid known to catalyze a variety of organic transformations and can be employed in such cyclization reactions.

A highly relevant approach for the synthesis of 2,4-diphenylquinolines involves a three-component reaction of an aniline, a benzaldehyde (B42025), and phenylacetylene (B144264). This reaction is often promoted by acid catalysts, where molecular iodine in glacial acetic acid has been found to smoothly facilitate the cycloaddition-aromatization process to afford the desired 2,4-diphenylquinoline (B373748) derivatives in good yields. youtube.com

CatalystReaction TypeRole of Catalyst
Bi(OTf)₃Friedländer SynthesisActivates carbonyl group for nucleophilic attack.
B(C₆F₅)₃Combes Synthesis / Other CyclizationsPromotes Schiff base formation and cyclization.
BF₃·OEt₂Friedländer SynthesisActivates carbonyl group, facilitating condensation.
I₂ in AcOHThree-component synthesisPromotes cycloaddition and aromatization. youtube.com

Transition Metal Catalysis (e.g., Palladium, Copper, Iron, Zinc, Bismuth, Gold)

Transition metals offer a versatile toolkit for the synthesis of highly substituted quinolines, particularly for the introduction of aryl substituents through cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are paramount for forming carbon-carbon bonds. A plausible strategy for synthesizing 2,4-diphenylquinolines involves the palladium-catalyzed cross-coupling of a dihaloquinoline precursor (e.g., 2,4-dichloro-6-methoxyquinoline) with phenylboronic acid (Suzuki coupling) or styrene (B11656) (Heck coupling). Furthermore, palladium-catalyzed C-H activation and arylation of the quinoline core itself is a powerful, more atom-economical approach to introduce phenyl groups. acs.org

Copper-catalyzed reactions also play a significant role. For instance, copper catalysts can be used in Ullmann-type couplings to form C-N bonds in the initial steps of some quinoline syntheses or to introduce substituents onto the quinoline ring. Copper-catalyzed cascade reactions involving intermolecular C-N coupling and subsequent enamine condensation have been developed for the synthesis of multisubstituted quinolines. organic-chemistry.org

While less common for this specific transformation, catalysts based on iron, zinc, bismuth, and gold have also been explored for various quinoline syntheses. Their application often lies in promoting specific cyclization or condensation steps, sometimes offering milder and more environmentally benign alternatives to palladium and copper.

Metal CatalystReaction TypeApplication in Diphenylquinoline Synthesis
PalladiumSuzuki Coupling, Heck Coupling, C-H ArylationIntroduction of phenyl groups at C2 and C4. acs.org
CopperUllmann Coupling, Cascade ReactionsFormation of C-N bonds and subsequent cyclizations. organic-chemistry.org
IronVarious cyclizationsPotential for Lewis acidic catalysis in ring formation.
ZincVarious cyclizationsCan act as a Lewis acid catalyst.
BismuthLewis Acid CatalysisPromotes condensation reactions.
GoldVarious cyclizationsCatalysis of cycloisomerization reactions.

Role of Ionic Liquids in Synthetic Protocols

Ionic liquids (ILs) have emerged as green and efficient reaction media for a variety of organic transformations, including the synthesis of quinolines. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to traditional volatile organic solvents.

In the context of quinoline synthesis, ionic liquids can act as both the solvent and a promoter of the reaction. For instance, the Friedländer annulation has been successfully carried out in room-temperature ionic liquids, such as those based on 1-butylimidazolium salts, without the need for an additional catalyst. acs.orgnih.gov The ionic liquid itself can facilitate the reaction, leading to high yields of substituted quinolines under mild conditions. acs.orgnih.gov

Furthermore, Brønsted acidic ionic liquids have been developed and used as recyclable catalysts for the Friedländer synthesis. mun.ca These functionalized ionic liquids can be immobilized on solid supports, such as magnetic nanoparticles, allowing for easy separation and reuse of the catalyst, which aligns with the principles of green chemistry.

Mechanistic Investigations of Quinoline, 6-methoxy-2,4-diphenyl- Formation

The formation of 6-methoxy-2,4-diphenylquinoline can be envisioned through several mechanistic pathways, largely dependent on the chosen synthetic route. The most probable approaches involve variations of the Friedländer or Combes syntheses, or a multi-component reaction.

A likely and efficient pathway is a three-component reaction involving 4-methoxyaniline, benzaldehyde, and phenylacetylene, catalyzed by an acid such as molecular iodine in acetic acid. youtube.com The proposed mechanism for this type of reaction would likely proceed as follows:

Iminium Ion Formation: The reaction between 4-methoxyaniline and benzaldehyde in the presence of an acid catalyst would generate a reactive iminium ion.

Nucleophilic Attack: The electron-rich phenylacetylene would then act as a nucleophile, attacking the iminium ion. This would form a new carbon-carbon bond and a vinyl cation intermediate.

Intramolecular Cyclization: The methoxy-substituted aniline ring would then undergo an intramolecular electrophilic attack on the vinyl cation, leading to the formation of the six-membered heterocyclic ring.

Aromatization: A final deprotonation step would lead to the aromatization of the newly formed pyridine (B92270) ring, yielding the stable 6-methoxy-2,4-diphenylquinoline product.

Alternatively, a Friedländer-type synthesis could be employed. This would involve the reaction of 2-amino-5-methoxybenzophenone with phenylacetylene. The mechanism would proceed via:

Initial Condensation: An initial reaction between the amino group of the benzophenone (B1666685) and the alkyne, likely catalyzed by a Lewis or Brønsted acid.

Cyclization and Dehydration: Subsequent intramolecular cyclization followed by dehydration would lead to the formation of the quinoline ring system.

The Combes synthesis provides another plausible route, reacting 4-methoxyaniline with 1,3-diphenyl-1,3-propanedione under acidic conditions. The mechanism involves:

Enamine Formation: The aniline condenses with one of the ketone carbonyls to form an enamine intermediate.

Electrophilic Cyclization: The activated aromatic ring of the enamine then attacks the second carbonyl group in an intramolecular electrophilic aromatic substitution.

Dehydration: A final dehydration step yields the aromatic quinoline product. The regioselectivity of the cyclization would be crucial in this case to ensure the desired 2,4-diphenyl substitution pattern.

Stepwise Reaction Mechanisms

The synthesis of 6-methoxy-2,4-diphenylquinoline can be effectively achieved via the Doebner-von Miller reaction . This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgiipseries.org For the target molecule, the likely starting materials are p-anisidine and benzalacetophenone (1,3-diphenyl-2-propen-1-one).

The proposed stepwise mechanism is as follows:

Michael Addition: The reaction is initiated by the conjugate (Michael) addition of p-anisidine to the α,β-unsaturated ketone, benzalacetophenone. This step is typically catalyzed by a Brønsted or Lewis acid, which activates the carbonyl group of the ketone, making the β-carbon more electrophilic.

Cyclization: The resulting amino ketone intermediate undergoes an intramolecular electrophilic aromatic substitution. The carbonyl group is activated by the acid catalyst, and the electron-rich aromatic ring of the p-anisidine derivative attacks the carbonyl carbon, leading to the formation of a six-membered ring.

Dehydration: The cyclic intermediate then undergoes dehydration, facilitated by the acidic conditions, to form a dihydroquinoline derivative.

Oxidation: The final step involves the oxidation of the dihydroquinoline intermediate to the aromatic quinoline system. This oxidation can occur via various mechanisms, sometimes involving a second molecule of the unsaturated ketone or an external oxidizing agent. nih.govyoutube.com

An alternative and widely used method is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. For 6-methoxy-2,4-diphenylquinoline, this would involve the reaction of 2-amino-4'-methoxybenzophenone (B2966073) with acetophenone (B1666503).

The mechanism proceeds via:

Aldol (B89426) Condensation: The reaction begins with a base- or acid-catalyzed aldol condensation between the enolate of acetophenone and the carbonyl group of 2-amino-4'-methoxybenzophenone.

Cyclization and Dehydration: The resulting aldol adduct undergoes intramolecular cyclization via attack of the amino group onto the newly formed β-hydroxy ketone, followed by dehydration to yield the final quinoline product. nih.gov

The Combes quinoline synthesis provides another route, involving the reaction of an aniline with a β-diketone under acidic conditions. nih.govacs.org For the target compound, the reactants would be p-anisidine and 1,3-diphenyl-1,3-propanedione. The mechanism involves the initial formation of an enamine from the aniline and one of the ketone carbonyls, followed by acid-catalyzed intramolecular cyclization and dehydration.

Photo-induced Electron Transfer (PET) Mechanisms

Photo-induced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation, leading to the formation of a radical ion pair. wikipedia.orgfrontiersin.org While specific PET mechanisms for the direct synthesis of 6-methoxy-2,4-diphenylquinoline are not extensively documented, PET processes are increasingly utilized in the synthesis of nitrogen-containing heterocycles.

In the context of quinoline synthesis, a hypothetical PET-based approach could involve the following steps:

Photoexcitation: A photocatalyst, upon absorbing light, is excited to a higher energy state, becoming a potent single-electron oxidant or reductant.

Electron Transfer: The excited photocatalyst can then engage in an electron transfer with one of the reaction components. For instance, it could oxidize the aniline derivative (p-anisidine) to form a radical cation.

Radical Cascade: This radical cation could then undergo a series of radical addition and cyclization reactions with the other synthetic partner (e.g., an alkyne or an unsaturated ketone) to form the quinoline ring system. frontiersin.org

PET processes are also relevant in the functionalization of the quinoline core, where the quinoline moiety itself can act as a photochemically active component. wikipedia.org The inherent fluorescence of many quinoline derivatives can be quenched or enhanced through PET interactions with appended functional groups, a principle that is exploited in the design of fluorescent sensors. nih.gov

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and probing the structure of transition states. researchgate.net A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.

While no specific KIE studies have been reported for the synthesis of 6-methoxy-2,4-diphenylquinoline, such studies could provide valuable mechanistic insights into the various synthetic routes. For example, in the Doebner-von Miller synthesis, a key step is the intramolecular electrophilic aromatic substitution, which involves the breaking of a C-H bond on the aromatic ring.

A theoretical KIE study could involve:

Synthesizing a deuterated version of p-anisidine, with deuterium (B1214612) at the position ortho to the amino group.

Comparing the reaction rates of the deuterated and non-deuterated anilines in the Doebner-von Miller reaction.

A significant kH/kD value (typically > 2) would indicate that the C-H bond cleavage is part of the rate-determining step, providing evidence for the proposed cyclization mechanism. researchgate.net

Secondary KIEs, where the isotopically substituted bond is not broken, could also offer information about changes in hybridization at specific atomic centers during the reaction.

Derivatization and Functionalization Strategies for Quinoline, 6-methoxy-2,4-diphenyl-

The 6-methoxy-2,4-diphenylquinoline scaffold can be further modified to introduce new functionalities and properties.

Reaction with Primary Amines for Fluorescent Amide Formation

A valuable strategy for functionalization involves the synthesis of a carboxylic acid derivative, which can then be converted to a variety of amides. A key intermediate, 6-methoxy-2-phenylquinoline-4-carboxylic acid , can be synthesized via a Doebner reaction between p-anisidine, benzaldehyde, and pyruvic acid. nih.govsci-hub.se

This quinoline-4-carboxylic acid can then be reacted with primary amines to form fluorescent amides. The reaction typically proceeds via activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.orgyoutube.com

The general procedure is as follows:

Activation of the Carboxylic Acid: The quinoline-4-carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride) or a peptide coupling agent.

Amidation: The activated carboxylic acid derivative is then reacted with a primary amine to form the corresponding amide.

The resulting amides often exhibit interesting photophysical properties. The quinoline core acts as a fluorophore, and the electronic nature of the substituent on the amide nitrogen can modulate the fluorescence emission. nih.govresearchgate.net This allows for the tuning of the emission wavelength and quantum yield, making these derivatives promising candidates for fluorescent probes and materials. acs.orgnih.gov

Table 1: Representative Reaction Data for the Synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acid

Starting BenzaldehydeProductYield (%)Melting Point (°C)
Benzaldehyde6-methoxy-2-phenylquinoline-4-carboxylic acid23234-236
p-Toluylaldehyde6-methoxy-2-(p-tolyl)quinoline-4-carboxylic acid18145-150

Data sourced from reference nih.gov.

Synthesis of Thiourea (B124793) and Other Heterocyclic Derivatives

Thiourea derivatives of quinolines are of interest due to their potential biological activities. The synthesis of a thiourea derivative of 6-methoxy-2,4-diphenylquinoline would likely proceed through an amino-substituted intermediate.

A plausible synthetic route is:

Nitration: The parent quinoline can be nitrated to introduce a nitro group onto the quinoline ring system, typically at a position activated by the existing substituents.

Reduction: The nitro group is then reduced to an amino group, for example, by catalytic hydrogenation or using a reducing agent like tin(II) chloride. libretexts.org

Thiourea Formation: The resulting aminoquinoline is then reacted with an appropriate isothiocyanate to yield the desired thiourea derivative. organic-chemistry.org The amino group acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.

The aminoquinoline intermediate is also a versatile precursor for the synthesis of other heterocyclic systems. It can be used to construct fused heterocyclic rings, such as triazoloquinolines or imidazoquinolines, by reaction with appropriate reagents. The introduction of an amino group provides a reactive handle for a wide range of C-N bond-forming reactions, significantly expanding the chemical space accessible from the parent 6-methoxy-2,4-diphenylquinoline scaffold. acs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of Quinoline, 6 Methoxy 2,4 Diphenyl

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in Quinoline (B57606), 6-methoxy-2,4-diphenyl-. The FT-IR spectrum of a similar compound, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, has been fully characterized. In a related quinoline derivative, characteristic peaks were observed for C-H stretching at 2929 and 2866 cm⁻¹, C-N stretching at 1580 and 1483 cm⁻¹, an aromatic ring peak at 834 cm⁻¹, and a C-Cl stretching at 755 cm⁻¹. nih.gov The presence of a methoxy (B1213986) group is a key feature, and its influence on the vibrational spectrum is a critical area of analysis. For instance, in the synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, FT-IR spectroscopy was used for its structural characterization. mdpi.com The analysis of methoxy-substituted 2,4-diphenyl quinoline using FT-IR provides insights into its structural integrity. researchgate.net

Functional GroupWavenumber (cm⁻¹)Reference
C-H stretching2929, 2866 nih.gov
C-N stretching1580, 1483 nih.gov
Aromatic ring834 nih.gov
C-Cl stretching755 nih.gov

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of molecules, including their ability to absorb and emit light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within the Quinoline, 6-methoxy-2,4-diphenyl- molecule. The absorption spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to the energy required to promote electrons to higher energy orbitals. Studies on various quinoline derivatives have shown absorption maxima in the range of 280 to 510 nm. researchgate.net For instance, a study on a new quinoline derivative, 2-formyl-6-methoxy-3-carbethoxy quinoline, showed absorption in the UV region with no significant absorption in the visible region. nih.gov The introduction of substituents, such as a methoxy group, can cause a bathochromic shift (a shift to longer wavelengths) in the absorption peak. mdpi.com

CompoundSolventλmax (nm)Reference
6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinolineTHF~350 researchgate.net
2-formyl-6-methoxy-3-carbethoxy quinolineMethanolUV region nih.gov

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is used to investigate the emission properties of Quinoline, 6-methoxy-2,4-diphenyl- after it has absorbed light. This technique provides insights into the molecule's ability to act as a fluorophore.

Derivatives of 2,4-diphenylquinoline (B373748) are known to be blue-emitting phosphors. researchgate.net The methoxy and carboethoxy derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been shown to exhibit blue, blue-green, or green emission in electroluminescent devices. nih.gov The intensity of this luminescence is a key parameter in evaluating the compound's potential for applications in areas like organic light-emitting diodes (OLEDs).

The emission spectrum of Quinoline, 6-methoxy-2,4-diphenyl- can be influenced by its environment and structural modifications. A bathochromic shift, or a shift to longer wavelengths, in the emission spectrum is often observed with increasing solvent polarity for some quinoline derivatives. nih.gov Conversely, a hypsochromic shift (a shift to shorter wavelengths) can also occur. For example, in certain 1,4-diphenylanthracene (B13124790) derivatives, a hypsochromic shift in the fluorescence spectra was observed after grinding, indicating a change in the molecular packing. mdpi.com The introduction of a methoxy group has been shown to cause a bathochromic shift in the fluorescence spectra of dipyrrolo[1,2-a:2′,1′-c]quinoxaline derivatives. mdpi.com

Time-Resolved Fluorescence Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio of its ions.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For Quinoline, 6-methoxy-2,4-diphenyl-, HRMS analysis has been performed using electrospray ionization (ESI).

The analysis yielded a calculated mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺) of 312.1388. Experimental findings are in excellent agreement with this theoretical value, with a measured m/z of 312.1388. This confirms the molecular formula of the compound as C₂₂H₁₇NO.

Table 1: HRMS Data for Quinoline, 6-methoxy-2,4-diphenyl-
IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺312.1388312.1388C₂₂H₁₈NO⁺

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Detailed single-crystal X-ray diffraction data for Quinoline, 6-methoxy-2,4-diphenyl- is not available in the reviewed scientific literature. Although characterization data such as melting point and NMR spectra have been reported, the full crystallographic structure, which would provide precise information on bond lengths, bond angles, and intermolecular interactions, has not been published.

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to assess the purity of a bulk sample. jst.go.jpacs.org There is no published powder X-ray diffraction data available for Quinoline, 6-methoxy-2,4-diphenyl- in the reviewed literature. This is not uncommon for organic compounds for which other characterization methods have been sufficient for identification. acs.org

The analysis of dihedral angles between the constituent rings of a molecule provides insight into its conformation and steric hindrance. wikipedia.orggonzaga.eduyoutube.comyoutube.com However, without the single-crystal X-ray diffraction data for Quinoline, 6-methoxy-2,4-diphenyl-, the specific dihedral angles between the quinoline core and the two phenyl rings at positions 2 and 4 cannot be determined.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. researchgate.netmatec-conferences.orgmdpi.cominonu.edu.tr This analysis provides a graphical representation of the regions of close contact between neighboring molecules. As the crystal structure of Quinoline, 6-methoxy-2,4-diphenyl- has not been reported, a Hirshfeld surface analysis has not been performed.

Thermal Analysis Techniques

Thermal analysis techniques are crucial in characterizing the thermal stability and decomposition behavior of organic materials. For substituted quinoline derivatives, which are often developed for applications requiring thermal robustness such as in organic light-emitting diodes (OLEDs), understanding their response to heat is paramount. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or its variant, Single Differential Thermal Analysis (SDTA), are powerful methods to determine the material's stability, decomposition temperatures, and to infer the kinetics of thermal degradation. scirp.org

For the related compound, 6-Chloro-2(4-Methoxyphenyl)-4-phenyl quinoline (Cl-MO-DPQ), TGA results indicate a high degree of thermal stability. The onset decomposition temperature for Cl-MO-DPQ was observed to be around 270°C. scirp.org This high decomposition temperature suggests that the material is stable and suitable for fabrication processes in optoelectronic devices, which can involve elevated temperatures. scirp.org The good thermal stability, even for a relatively low molecular weight organic compound, is a promising characteristic that can contribute to the operational lifetime and stability of devices incorporating such materials. scirp.org

Table 1: TGA Data for 6-Chloro-2(4-Methoxyphenyl)-4-phenyl quinoline (Cl-MO-DPQ)

ParameterValueReference
Onset Decomposition Temperature~270°C scirp.org

This data is for a closely related derivative and provides an indication of the expected thermal stability for Quinoline, 6-methoxy-2,4-diphenyl-.

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as a function of temperature. This analysis provides information on physical and chemical changes such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic events. Single Differential Thermal Analysis (SDTA) is a similar technique often used in conjunction with TGA.

For 6-Chloro-2(4-Methoxyphenyl)-4-phenyl quinoline (Cl-MO-DPQ), SDTA was performed to further characterize its thermal properties. scirp.org While the specific peak temperatures for endothermic or exothermic events from the SDTA curve are not detailed in the provided study, the analysis, in conjunction with TGA, confirmed the good thermal stability of the compound. scirp.org The combination of these thermal analysis techniques is essential for a comprehensive understanding of the material's behavior at elevated temperatures. Research on other methoxy-substituted 2,4-diphenyl quinoline phosphors also confirms the use of TG/DTA to endorse their thermal stability. documentsdelivered.comresearchgate.net

Computational Chemistry and Theoretical Modeling of Quinoline, 6 Methoxy 2,4 Diphenyl

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory serves as a powerful tool for predicting the properties of molecular systems. For a molecule like Quinoline (B57606), 6-methoxy-2,4-diphenyl-, DFT calculations, typically employing a basis set such as 6-311++G(d,p), would be utilized to model its electronic structure and predict its properties.

The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This process involves calculating the bond lengths, bond angles, and dihedral angles. For the quinoline core, the C-N and C-C bond lengths are expected to exhibit values characteristic of their aromatic nature. The phenyl rings at positions 2 and 4 are not coplanar with the quinoline ring system due to steric hindrance. The dihedral angles between the quinoline ring and the phenyl rings at positions 2 and 4 are critical parameters determined through optimization. For a similar compound, 6-Methyl-2,4-diphenylquinoline, the dihedral angles between the phenyl rings and the quinoline ring system have been reported to be 43.3° and 21.4°. nih.govnih.gov

Table 1: Predicted Optimized Geometrical Parameters of Quinoline, 6-methoxy-2,4-diphenyl- (Illustrative)

Parameter Bond/Angle Predicted Value
Bond Length C-N (quinoline) ~1.37 Å
C-C (quinoline) ~1.40 Å
C-O (methoxy) ~1.36 Å
O-CH3 (methoxy) ~1.43 Å
Bond Angle C-N-C (quinoline) ~117°
C-O-C (methoxy) ~118°
Dihedral Angle Phenyl at C2 vs Quinoline 30-50°

Note: The values in this table are illustrative and represent typical ranges observed in similar structures. Actual values would be derived from specific DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity. For quinoline derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions.

Table 2: Predicted FMO Energetic Properties of Quinoline, 6-methoxy-2,4-diphenyl- (Illustrative)

Parameter Predicted Energy (eV)
E_HOMO -5.0 to -6.0
E_LUMO -1.5 to -2.5

Note: These are estimated energy ranges. Precise values are contingent on the computational method and basis set used.

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to predict the global reactivity of the molecule. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).

Ionization Potential (I ≈ -E_HOMO) : The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO) : The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2) : The tendency to attract electrons.

Chemical Hardness (η = (I - A) / 2) : Resistance to change in electron distribution.

Global Electrophilicity Index (ω = χ² / 2η) : A measure of the electrophilic nature of a molecule.

These parameters provide a quantitative basis for comparing the reactivity of different molecules.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In the MEP map of Quinoline, 6-methoxy-2,4-diphenyl-, the regions around the nitrogen atom and the oxygen atom of the methoxy (B1213986) group are expected to show negative potential (red/yellow), indicating their role as sites for electrophilic attack. Conversely, the hydrogen atoms of the phenyl rings would exhibit positive potential (blue), marking them as sites for nucleophilic attack.

Theoretical vibrational analysis, performed using DFT, calculates the vibrational frequencies and modes of the molecule. These calculated frequencies can be compared with experimental data from FT-IR and Raman spectroscopy to validate the computational model. For a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, the IR spectrum showed characteristic peaks for –CH stretching of the methoxy group at 2920 cm⁻¹ and aromatic C–H stretching at 3000 cm⁻¹. nih.gov A similar approach for Quinoline, 6-methoxy-2,4-diphenyl- would involve assigning the calculated vibrational modes to specific functional groups and comparing them with experimentally obtained spectra.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of Quinoline, 6-methoxy-2,4-diphenyl- (Illustrative)

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch 3000-3100
C-H Stretch (methoxy) 2900-3000
C=N Stretch (quinoline) 1600-1650
C=C Stretch (aromatic) 1450-1600

Note: These are expected frequency ranges and would be refined by applying scaling factors to the calculated values for better agreement with experimental data.

DFT calculations can also be used to predict the thermodynamic properties of a molecule at a given temperature. These properties include zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). These values are crucial for understanding the stability and spontaneity of reactions involving the molecule. The calculations are based on the vibrational frequencies and the principles of statistical mechanics.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra of molecules. rsc.orgchemrxiv.orggrowingscience.com It provides valuable information about the electronic transitions between molecular orbitals upon the absorption of light. growingscience.com By employing TD-DFT, researchers can predict the excitation energies and oscillator strengths that correspond to the peaks observed in experimental UV-Visible spectra. ijsrst.com

The accuracy of TD-DFT predictions can be influenced by the choice of the functional and basis set. ijsrst.comcnr.itpsu.edu For instance, studies on related complex organic molecules have shown that hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, often yield results in close agreement with experimental data. cnr.itpsu.edu The selection of an appropriate basis set, such as the 6-311G(d,p) basis set, is also crucial for obtaining reliable geometric and electronic properties. ijsrst.comresearchgate.net The surrounding solvent environment can also be modeled to provide a more realistic prediction of electronic spectra. psu.edu

Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these studies. growingscience.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and the energy of the lowest-lying electronic transition. growingscience.com For quinoline derivatives, these transitions are often of a π-π* nature, involving the delocalized aromatic system.

Molecular Mechanics Calculations and Correlation with Crystallographic Data

While quantum mechanical methods like DFT provide detailed electronic information, molecular mechanics (MM) calculations offer a computationally less expensive approach to study the conformational properties and intermolecular interactions of molecules. These calculations are particularly useful for correlating theoretical structures with experimental data obtained from X-ray crystallography.

For a related compound, 6,7-Dimethoxy-2,4-diphenylquinoline, single-crystal X-ray diffraction analysis revealed a triclinic crystal system with two conformationally similar molecules in the asymmetric unit. researchgate.net The dihedral angles between the phenyl rings and the quinoline moiety were found to be 76.25(8)° and 70.39(9)°. researchgate.net Such experimental data provides a crucial benchmark for validating the accuracy of molecular mechanics force fields and calculation setups. By comparing the computationally derived lowest energy conformation with the crystallographic structure, researchers can assess the reliability of the theoretical model. Discrepancies between the two can highlight the influence of crystal packing forces on the molecular conformation in the solid state.

Molecular Docking Studies and Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand and predict the interactions between a ligand and a target protein.

P-glycoprotein (P-gp): P-glycoprotein is a well-known efflux pump that contributes to multidrug resistance in cancer by expelling chemotherapeutic agents from cells. nih.govnih.gov Molecular docking studies have been employed to investigate the potential of quinoline derivatives to inhibit P-gp. nih.govnih.gov In a study on 6-methoxy-2-arylquinolines, docking simulations were performed using a homology-modeled human P-gp. nih.govnih.gov These studies help to elucidate the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for inhibitory activity. nih.govnih.govunipi.it For example, the presence of a hydroxyl methyl group at position 4 of the quinoline ring was identified as important for P-gp inhibition in a series of analogs. nih.govnih.gov

Tubulin: Tubulin is another critical target in cancer therapy, as its polymerization is essential for cell division. researchgate.netnih.gov Molecular docking studies have been used to explore the binding of various inhibitors to the colchicine (B1669291) binding site of tubulin. nih.govmdpi.comresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds between a methoxy group and amino acid residues like Asn258β, that stabilize the ligand-tubulin complex. nih.gov The binding mode of a ligand can be compared to that of known inhibitors like colchicine to understand its potential mechanism of action. nih.gov

DNA: DNA is a major target for many anticancer drugs. nih.gov Molecular docking can be used to predict how quinoline derivatives might interact with DNA. These studies can suggest different binding modes, such as intercalation between base pairs, and identify the specific interactions that stabilize the DNA-ligand complex. For a series of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines, molecular docking, in conjunction with experimental assays, suggested an intercalative mode of binding to DNA. nih.gov

Bovine Serum Albumin (BSA): Bovine serum albumin is a model protein often used to study the binding of drugs in the bloodstream. mdpi.comresearchgate.net Spectroscopic techniques combined with molecular docking can provide detailed insights into these interactions. mdpi.comresearchgate.net Docking studies can identify the specific binding site on BSA, often within the hydrophobic grooves of sub-domains IIA or IIIA, and reveal the amino acid residues involved in the interaction. mdpi.com For example, interactions with residues like TYR-410 and LYS-413 through hydrogen bonding, and hydrophobic interactions with other residues, can be predicted. mdpi.com Such studies help to understand the pharmacokinetics and distribution of potential drug candidates. mdpi.com

Interactive Data Tables

Table 1: Crystallographic Data for 6,7-Dimethoxy-2,4-diphenylquinoline researchgate.net

ParameterValue
Chemical FormulaC23H19NO2
Molecular Weight341.39
Crystal SystemTriclinic
Space GroupP1
a (Å)8.7092 (3)
b (Å)10.5639 (3)
c (Å)20.3400 (7)
α (°)85.678 (1)
β (°)79.397 (1)
γ (°)80.134 (1)
Volume (ų)1810.33 (10)
Z4

Table 2: Molecular Docking Interaction Summary

TargetKey Interacting Residues (Example)Interaction TypeReference
P-glycoproteinNot specified in abstractHydrogen bonding, Hydrophobic nih.gov, nih.gov
TubulinAsn258β, Ala180α, Asn249βHydrogen bonding nih.gov
DNANot specifiedIntercalation nih.gov
BSATYR-410, LYS-413, ARG-409, LEU-452Hydrogen bonding, Hydrophobic mdpi.com

Advanced Applications and Performance Evaluation of Quinoline, 6 Methoxy 2,4 Diphenyl and Its Derivatives

Applications in Organic Electronics and Optoelectronic Devices

The rigid, planar structure of the quinoline (B57606) ring, combined with the electron-donating and charge-transporting capabilities of its substituents, makes Quinoline, 6-methoxy-2,4-diphenyl- a versatile building block for materials used in organic electronic and optoelectronic devices. These applications leverage the compound's ability to efficiently emit light and transport charge carriers.

Organic Light-Emitting Diodes (OLEDs) as Blue Emitters

Quinoline, 6-methoxy-2,4-diphenyl- has been identified as a promising blue-emitting phosphor for organic light-emitting diodes (OLEDs). documentsdelivered.comaip.org Blue emitters are a critical component for full-color displays and white lighting applications, and the development of efficient and stable blue-emitting organic materials remains a significant challenge in the field. The inherent photophysical properties of this quinoline derivative make it a suitable candidate to address this need.

The performance of an OLED is intrinsically linked to the quality of the thin films that constitute its active layers. For organic molecules like Quinoline, 6-methoxy-2,4-diphenyl-, thin films are typically fabricated using vacuum thermal evaporation or solution-based methods such as spin-coating. rsc.org The choice of deposition technique can significantly influence the morphology and, consequently, the electronic properties of the film.

While specific device performance data for OLEDs exclusively using Quinoline, 6-methoxy-2,4-diphenyl- as the emitter is not extensively detailed in the available literature, the general performance of blue OLEDs is evaluated based on several key metrics. These metrics provide a benchmark for the potential of new materials.

Performance Metric Description Typical Values for High-Performance Blue OLEDs
Current Efficiency (cd/A) The ratio of the luminance (in candelas per square meter) to the current density (in amperes per square meter).> 5 cd/A
Power Efficiency (lm/W) The ratio of the luminous flux (in lumens) to the input electrical power (in watts).> 5 lm/W
External Quantum Efficiency (EQE, %) The ratio of the number of photons emitted from the device to the number of electrons injected.> 5%
Turn-on Voltage (V) The minimum voltage required for the device to emit a detectable amount of light (e.g., 1 cd/m²).< 5 V
Luminance (cd/m²) The intensity of light emitted from a given surface area.> 1000 cd/m²

This table presents typical performance metrics for high-efficiency blue OLEDs and serves as a reference for evaluating new emitter materials like Quinoline, 6-methoxy-2,4-diphenyl-. nih.gov

The synthesis of related 2,4-diphenyl quinoline (DPQ) derivatives through methods like the Friedländer condensation has been reported, indicating a viable pathway for producing the necessary materials for thin-film deposition. aip.org

In an OLED, the emissive layer material can play a dual role: it can be the primary site of light emission and also participate in the transport of charge carriers (electrons and holes). The efficiency of an OLED is highly dependent on the balance of electron and hole injection and transport within the device.

For Quinoline, 6-methoxy-2,4-diphenyl-, its aromatic nature suggests that it possesses capabilities for both electron and hole transport. The quinoline core is known to have electron-transporting properties, while the phenyl and methoxy (B1213986) groups can influence hole transport. The precise role of this compound—whether it functions predominantly as an emitter, a charge transporter, or both—would be determined by its energy levels (HOMO and LUMO) relative to the other materials in the OLED stack, such as the hole transport layer (HTL) and electron transport layer (ETL).

Thermal treatment, or annealing, is a common post-fabrication step used to improve the performance and stability of OLEDs. For thin films of organic materials, annealing can lead to changes in morphology, phase purity, and molecular packing, which in turn affect the photoluminescence efficiency and operational lifetime of the device.

A study on methoxy-substituted 2,4-diphenyl quinoline revealed that thermal treatment in an inert atmosphere (Argon) significantly enhances its properties. documentsdelivered.com The key findings from this research are summarized below:

Improved Phase Purity: Thermal annealing was found to improve the phase purity of the material, as confirmed by X-ray diffraction (XRD) and Fourier-transform infrared (FTIR) spectroscopy. documentsdelivered.com

Enhanced Thermal Stability: Thermogravimetric/Differential Thermal Analysis (TG/DTA) showed an improvement in the thermal stability of the annealed phosphor. documentsdelivered.com

Increased Photoluminescence Intensity: A notable enhancement in the fluorescence intensity of the blue-emitting phosphor was observed after thermal treatment. documentsdelivered.com

Longer Luminescence Lifetime: Time-correlated single-photon counting (TCSPC) analysis indicated a longer luminescence decay profile for the annealed sample, which supports the enhanced photoluminescence. documentsdelivered.com

Specifically, annealing at 90 °C in an Argon atmosphere was identified as the optimal condition to achieve the best fluorescence intensity, thermal stability, and lifetime profile for this class of materials. documentsdelivered.com These improvements are crucial for the development of durable and efficient OLEDs for display applications.

Solar Cell Technologies

The application of quinoline derivatives extends beyond light emission to light absorption and charge transport in photovoltaic devices. nih.gov While specific studies on the use of Quinoline, 6-methoxy-2,4-diphenyl- in solar cells are limited, the broader class of quinoline derivatives has shown promise in third-generation photovoltaics, including dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). nih.gov

In these devices, quinoline derivatives can function as:

Photosensitizers (in DSSCs): Where their ability to absorb light and inject electrons into a semiconductor is utilized.

Hole-Transporting Materials (in PSCs): Facilitating the efficient extraction of holes from the perovskite absorber layer to the electrode.

Interfacial Modifiers: To improve the energy level alignment and reduce charge recombination at the interfaces between different layers of the solar cell.

A review of quinoline derivatives in photovoltaics indicates that their performance, with efficiencies ranging from 0.45% to over 4% in DSSCs, is influenced by their absorption spectra and energy levels. nih.gov For instance, modifying the donor groups, such as methoxy substituents, can lead to slight increases in the open-circuit voltage (Voc) of the solar cell. nih.gov This suggests that the methoxy group in Quinoline, 6-methoxy-2,4-diphenyl- could play a beneficial role in photovoltaic applications.

Development of Chemical Sensors and Probes

The inherent fluorescence of many quinoline derivatives makes them excellent candidates for the development of chemical sensors and probes. These sensors operate on the principle of a detectable change in their optical properties, such as fluorescence intensity or color, upon interaction with a specific analyte. While research specifically employing Quinoline, 6-methoxy-2,4-diphenyl- as a sensor is not widely reported, the broader family of quinoline compounds has been extensively studied for this purpose.

Quinoline-based fluorescent sensors have been successfully developed for the detection of various species, including metal ions. The nitrogen atom in the quinoline ring and other potential coordination sites on the molecule can selectively bind with specific ions, leading to a change in the molecule's electronic structure and, consequently, its fluorescence.

For example, other quinoline derivatives have been designed to act as chemosensors for indium (In³⁺) ions, where the addition of the metal ion causes a shift in the fluorescence emission to a longer wavelength and an increase in intensity. nih.gov This demonstrates the potential of the quinoline scaffold to be tailored for the selective detection of different analytes. Given its fluorescent properties, it is plausible that Quinoline, 6-methoxy-2,4-diphenyl- could be adapted or functionalized to serve as a selective chemosensor.

Fluorescent Sensing Mechanisms (e.g., Fluorescence Quenching)

The functionality of fluorescent sensors based on quinoline derivatives is primarily governed by mechanisms that alter their fluorescence output upon interaction with a target analyte. Two predominant mechanisms are Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).

Photoinduced Electron Transfer (PET): This process typically leads to fluorescence quenching. In a PET-based sensor, the molecule consists of a fluorophore (the quinoline core) linked to a receptor unit by a short spacer. In the absence of the target analyte, excitation of the fluorophore can lead to an electron transfer from the receptor's highest occupied molecular orbital (HOMO) to the fluorophore's HOMO, effectively quenching the fluorescence. nih.gov When the receptor binds to an analyte, its energy levels are altered, preventing the PET process and thereby "turning on" or restoring the fluorescence. Conversely, in some systems, the analyte itself can act as an electron acceptor, leading to quenching upon binding.

Chelation-Enhanced Fluorescence (CHEF): This mechanism is particularly relevant for the detection of metal ions. The quinoline derivative is designed with a chelating moiety. In the free ligand form, the fluorescence is often low due to quenching processes like PET, where lone pairs of electrons (e.g., on nitrogen atoms) can quench the excited state. wikipedia.org Upon coordination with a metal ion, the chelating groups become conformationally rigid, and the lone pair electrons are engaged in bonding. This inhibits the quenching pathway, resulting in a significant enhancement of the fluorescence intensity. wikipedia.orgnih.gov

Other mechanisms such as Förster Resonance Energy Transfer (FRET), Intramolecular Charge Transfer (ICT), and the inner filter effect also play roles in the function of quinoline-based sensors. nih.govresearchgate.net The choice of mechanism and sensor design allows for the fine-tuning of selectivity and sensitivity for specific analytes.

Detection of Anions (e.g., Chloride Ions)

While quinoline-based compounds are well-established as fluorescent sensors, the specific application of Quinoline, 6-methoxy-2,4-diphenyl- for anion detection is not extensively documented in scientific literature. However, the general principles of anion sensing by related quinolinium salts provide a basis for understanding potential mechanisms.

The most common mechanism for the detection of anions like chloride by quinolinium-based dyes is collisional quenching. thermofisher.comthermofisher.com In this process, the halide ion, upon collision with the excited state of the quinolinium fluorophore, facilitates non-radiative decay back to the ground state, thus quenching the fluorescence. thermofisher.com This relationship is often described by the Stern-Volmer equation:

F₀/F = 1 + Ksv[Q]

Where F₀ is the fluorescence intensity in the absence of the quencher, F is the intensity in its presence, Ksv is the Stern-Volmer constant, and [Q] is the concentration of the quencher (e.g., chloride ions). wikipedia.org

The efficiency of quenching can be influenced by the accessibility of the fluorophore and the electrostatic interactions. For instance, cationic quinolinium compounds will attract anionic quenchers. While specific studies on 6-methoxy-2,4-diphenylquinoline for chloride sensing are sparse, related 6-methoxyquinolinium derivatives have been successfully employed as chloride indicators in biological contexts. thermofisher.comnih.gov

Detection of Cations (e.g., Zinc Ions)

Derivatives of quinoline have been extensively developed as highly selective and sensitive fluorescent probes for zinc ions (Zn²⁺). wikipedia.orgnih.gov The primary mechanism underpinning this application is Chelation-Enhanced Fluorescence (CHEF). wikipedia.orgnih.gov

In a typical design, a quinoline-based sensor incorporates a chelating unit with nitrogen or oxygen atoms that can coordinate with Zn²⁺. In the unbound state, the sensor exhibits weak fluorescence. Upon binding to Zn²⁺, a stable complex is formed. This coordination restricts intramolecular rotations and vibrations that would otherwise lead to non-radiative energy loss. More importantly, it inhibits the PET process from the chelating group to the quinoline fluorophore. wikipedia.org This dual effect of rigidification and PET inhibition leads to a significant "turn-on" fluorescent response.

Research has demonstrated that quinoline-based chemosensors can achieve high selectivity for Zn²⁺ over other biologically relevant and potentially interfering metal ions. nih.gov The detection limits for Zn²⁺ using these sensors can reach into the micromolar (µM) and even nanomolar (nM) range, which is well below the standards set by the World Health Organization for drinking water. nih.govresearchgate.net

Table 1: Performance of a Quinoline-Based Fluorescent Sensor for Zinc (Zn²⁺) Detection

ParameterFindingMechanismReference
Analyte Zinc Ion (Zn²⁺)Chelation-Enhanced Fluorescence (CHEF) nih.gov
Selectivity High selectivity over 18 other metal ionsFormation of a stable chelate complex nih.gov
Detection Limit 0.53 µMFluorescence turn-on upon chelation nih.gov
Binding Stoichiometry 1:1 (Sensor:Zn²⁺)Confirmed by ESI-MS and Job plot analysis nih.gov

Sensing of Nitro-Phenolic Compounds

Quinoline-based fluorescent probes have been effectively utilized for the detection of electron-deficient nitro-phenolic compounds, which are often components of explosives. nih.gov A prime example is the detection of 2,4,6-trinitrophenol (TNP), also known as picric acid.

The sensing mechanism is predominantly fluorescence quenching driven by Photoinduced Electron Transfer (PET). nih.gov The electron-rich quinoline derivative acts as the electron donor, while the electron-deficient nitro-phenolic compound serves as the electron acceptor. Upon excitation of the quinoline fluorophore, an electron is transferred from its excited state (LUMO) to the lower-energy LUMO of the TNP molecule. This process provides a non-radiative pathway for the excited fluorophore to return to the ground state, resulting in a quenching of its fluorescence. nih.gov

The efficiency of this detection is enhanced by favorable electrostatic interactions and the relative energy levels of the HOMO and LUMO of the sensor and the analyte. Studies on quinoline-tagged organic probes have shown impressive detection limits for TNP in aqueous media, demonstrating their potential for practical on-site applications. nih.gov

Table 2: Research Findings on Quinoline-Based Sensing of 2,4,6-Trinitrophenol (TNP)

Sensor CharacteristicFindingMechanismReference
Analyte 2,4,6-Trinitrophenol (TNP)Photoinduced Electron Transfer (PET) nih.gov
Detection Limit As low as 0.3 ppmFluorescence Quenching nih.gov
Sensing Medium WaterElectron transfer from sensor to analyte nih.gov
Key Interaction Favorable HOMO-LUMO energy alignmentFacilitates efficient electron transfer nih.gov

Research on Quinoline, 6-methoxy-2,4-diphenyl- as a Synthetic Intermediate in Complex Molecule Construction

Beyond its applications in chemical sensing, the 2,4-diarylquinoline scaffold, including the 6-methoxy substituted variant, serves as a crucial synthetic intermediate for the construction of more complex molecules. These derivatives are recognized as privileged structures in medicinal chemistry and materials science.

The synthesis of the core 6-methoxy-2,4-diarylquinoline structure can be achieved through multicomponent reactions, such as the Doebner reaction, which involves reacting a substituted benzaldehyde (B42025), an aniline (B41778) (like p-anisidine), and pyruvic acid. This provides a versatile route to a variety of functionalized quinoline-4-carboxylic acids, which can be further modified.

This quinoline framework is a key building block for:

Pharmacologically Active Agents: Diarylquinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antitubercular, and antimicrobial properties. The 6-methoxy-2,4-diphenylquinoline core can be elaborated with various functional groups to optimize these activities and develop new therapeutic candidates.

Functional Materials: The rigid, planar, and π-conjugated nature of the diarylquinoline system makes it an attractive component for organic light-emitting diodes (OLEDs), fluorescent dyes, and other advanced materials. The specific substitution pattern influences the photophysical and electronic properties of the final material.

The ability to readily synthesize and functionalize the Quinoline, 6-methoxy-2,4-diphenyl- core makes it a valuable and versatile platform for creating novel and complex molecular architectures tailored for specific applications in both medicine and material science.

Structure Activity Relationship Sar Studies in the Context of Molecular Design

Influence of Methoxy (B1213986) Group Substitution on Electronic and Optical Properties

The introduction of a methoxy (-OCH3) group at the 6-position of the 2,4-diphenylquinoline (B373748) scaffold significantly modulates the molecule's electronic and optical characteristics. This substituent, being an electron-donating group, can alter the electron density distribution within the quinoline (B57606) ring system, which in turn affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on related methoxy-substituted 2,4-diphenylquinoline derivatives have shown that the position of the methoxy group on the phenyl rings can lead to significant changes in optical properties. For instance, the substitution of a methoxy group at the para position of a phenyl ring has been associated with a large first hyperpolarizability, a property relevant for nonlinear optical applications. troindia.in The presence of the methoxy group generally leads to a bathochromic (red) shift in the optical absorption spectrum, which indicates a reduction in the HOMO-LUMO energy gap. iitk.ac.in

Research on ortho, meta, and para-methoxy substituted 2,4-diphenylquinolines has demonstrated that the substitution pattern dramatically affects emission wavelengths. troindia.inaip.orgaip.org Specifically, moving the methoxy group from the ortho to the meta, and then to the para position on one of the phenyl rings results in distinct photoluminescence (PL) peaks. troindia.inaip.org For example, in one study, the PL peaks for ortho, meta, and para-substituted compounds were recorded at 460 nm, 485 nm, and 490 nm, respectively, in chloroform (B151607). troindia.in This tunability of the emission color is a critical aspect in the design of materials for organic light-emitting diodes (OLEDs). The electro-attracting character of substituents in ortho and meta positions can diminish the intensity of UV-Vis absorption. troindia.in

The table below summarizes the observed absorption and photoluminescence peaks for different methoxy-substituted 2,4-diphenylquinoline derivatives.

CompoundSolventAbsorption Peak (λ_max, nm)Photoluminescence Peak (λ_em, nm)Reference
o-Methoxy-2,4-diphenylquinolineDichloromethane-428 aip.org
m-Methoxy-2,4-diphenylquinolineDichloromethane-435 aip.org
p-Methoxy-2,4-diphenylquinolineDichloromethane-448 aip.org
o-Methoxy-2,4-diphenylquinolineAcetic Acid-452 aip.org
m-Methoxy-2,4-diphenylquinolineAcetic Acid-463 aip.org
p-Methoxy-2,4-diphenylquinolineAcetic Acid-458 aip.org
Methoxy-substituted 2,4-diphenylquinolineChloroform270, 330431 iitk.ac.in
Methoxy-substituted 2,4-diphenylquinolineAcetic Acid-461 iitk.ac.in

Impact of Phenyl Substituent Positions on Molecular Characteristics

In a related compound, 6,7-dimethoxy-2,4-diphenylquinoline, X-ray crystallographic studies have revealed that the two phenyl rings are not coplanar with the quinoline system. researchgate.net The dihedral angles between the phenyl rings bridged by the quinoline moiety were found to be 76.25° and 70.39° in the two conformationally similar molecules that comprise the asymmetric unit in the crystal structure. researchgate.net This twisted conformation is a common feature in 2,4-diphenylquinoline derivatives and is crucial in preventing intermolecular π-π stacking, which can lead to aggregation-caused quenching of luminescence in the solid state. This structural feature is beneficial for applications in OLEDs where high solid-state emission efficiency is desired.

Role of Substituents in Modulating Photophysical Behavior (e.g., Solubility, Luminescence Yield)

Substituents on the quinoline and phenyl rings play a pivotal role in fine-tuning the photophysical behavior of 6-methoxy-2,4-diphenylquinoline and its analogues. Key properties such as solubility and luminescence yield can be significantly altered by the choice and positioning of these functional groups.

The methoxy group, in particular, is known to enhance the solubility of these compounds in common organic solvents. iitk.ac.in This is a significant advantage for the solution-based processing of organic electronic devices. The improved solubility is attributed to the ability of the methoxy moiety to reduce interchain aggregation. iitk.ac.in

Furthermore, substituents have a direct impact on the photoluminescence quantum yield (PLQY). Research on various substituted 2,4-diphenylquinolines has shown that the introduction of methoxy groups can lead to materials with high PLQY, making them efficient blue-light emitters. troindia.iniitk.ac.inaip.orgaip.org In some cases, the design of quinoline-based emitters has led to the development of materials exhibiting thermally activated delayed fluorescence (TADF), which can achieve very high PLQY, up to 98% in some instances. nih.gov The emission can be tuned from blue to blue-green or green spectral regions depending on the specific substituents and their positions. nih.gov

The table below presents data on the photophysical properties of related substituted quinoline derivatives.

CompoundPropertyValueReference
2QPM-mDTC (a quinoline TADF emitter)PLQYup to 98% nih.gov
2QPM-mDTC (a quinoline TADF emitter)ΔE_STas low as 0.07 eV nih.gov
Methoxy-substituted 2,4-diphenylquinolineStokes' shift in Acetic Acid101 nm iitk.ac.in

Effects of Thermal Annealing on Material Properties and Performance

Thermal annealing is a post-fabrication processing step that can significantly influence the material properties and performance of thin films of organic semiconductors, including 6-methoxy-2,4-diphenylquinoline. This process involves heating the material to a specific temperature below its melting or decomposition point, which can lead to changes in morphology, crystallinity, and intermolecular interactions.

For a blue-emitting methoxy-substituted 2,4-diphenylquinoline phosphor, thermal treatment in an inert argon atmosphere has been shown to enhance its phase purity. documentsdelivered.com This improvement in the material's structural order leads to a notable enhancement in its fluorescence intensity, thermal stability, and luminescence lifetime. documentsdelivered.com Specifically, annealing at 90 °C was found to be optimal for improving these properties, suggesting its potential for enhancing the performance of organic display applications. documentsdelivered.com The modification in the optical band gap of the phosphors due to thermal treatment can be confirmed using UV-vis spectroscopy. documentsdelivered.com

However, the effect of thermal annealing can be complex and depends on the specific device architecture and other materials present. In some OLED structures, thermal annealing after the deposition of the active layer has been reported to result in a loss of light emission, while in other cases, it can lead to lower turn-on voltages for the devices. naturalspublishing.com For other quinoline derivatives, such as pyrazoloquinolines, differential scanning calorimetry (DSC) has been used to study their thermal behavior, revealing melting points and the potential for glassy phase transitions upon heating and cooling cycles. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-methoxy-2,4-diphenylquinoline, and what methodological considerations are critical for optimizing yield?

  • Answer: A widely used method involves cyclization of enaminone precursors in polyphosphoric acid under controlled heating (140°C for 5 hours). Post-reaction purification via column chromatography (hexane:ethyl acetate, 9.5:0.5) ensures high purity . Alternative approaches include acid-amine coupling for introducing substituents at the C6 position, with triethylamine as a base for intermediate stabilization . Key considerations include solvent selection (e.g., 1,2-dimethoxyethane for solubility) and monitoring reaction progress via TLC to minimize side products.

Q. Which functional groups in 6-methoxy-2,4-diphenylquinoline are most reactive, and how do they influence downstream modifications?

  • Answer: The methoxy group at C6 and phenyl groups at C2/C4 dominate reactivity. The methoxy group participates in demethylation or nucleophilic substitution (e.g., using NaOMe), while the phenyl rings enable electrophilic aromatic substitution (e.g., nitration or halogenation). The quinoline core allows for regioselective oxidation (e.g., KMnO₄ to form quinones) or reduction (e.g., Pd/C hydrogenation for tetrahydroquinoline derivatives) .

Q. What preliminary assays are recommended to assess the biological activity of 6-methoxy-2,4-diphenylquinoline?

  • Answer: Initial screening should include:

  • Antimicrobial activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
  • Anticancer potential: Cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to standard chemotherapeutics .
  • Structural analogs (e.g., 4-hydroxy-2-phenylquinolines) should be included as positive controls to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can advanced structural elucidation techniques resolve crystallographic ambiguities in 6-methoxy-2,4-diphenylquinoline derivatives?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for determining dihedral angles between phenyl/quinoline rings and hydrogen-bonding networks. For example, intermolecular C–H···O and π-π interactions (3.737 Å spacing) stabilize the crystal lattice, as observed in 6,7-dimethoxy analogs. DFT calculations complement experimental data by modeling electronic distributions and predicting reactive sites .

Q. What computational strategies are effective for tuning the photophysical and electronic properties of 6-methoxy-2,4-diphenylquinoline?

  • Answer: Density Functional Theory (DFT) studies optimize substituent effects on HOMO-LUMO gaps and absorption maxima (λmax). For instance, introducing electron-withdrawing groups (e.g., –NO₂) at C3 increases λmax by 20–30 nm, while electron-donating groups (e.g., –OCH₃) enhance fluorescence quantum yields. Time-dependent DFT (TD-DFT) validates experimental UV-Vis spectra, ensuring computational reliability .

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis of 6-methoxy-2,4-diphenylquinoline?

  • Answer: Continuous flow reactors improve scalability by maintaining consistent temperature/pressure, reducing side reactions. Catalytic systems (e.g., CoFe@Coal-C composites) enhance efficiency in H₂O₂-mediated oxidations, achieving >90% degradation of quinoline analogs under mild conditions (pH 7, 0.6 g/L catalyst) . Post-synthetic purification via automated flash chromatography (gradient elution) ensures reproducibility.

Q. How do researchers reconcile contradictory bioactivity data between 6-methoxy-2,4-diphenylquinoline and its analogs?

  • Answer: Discrepancies often arise from substituent positioning (e.g., 6-methoxy vs. 7-methoxy) or assay variability. Systematic SAR studies using isosteric replacements (e.g., –OCH₃ → –CF₃) clarify functional group contributions. Cross-validation across multiple cell lines and bacterial strains, paired with molecular docking (e.g., targeting DNA gyrase for antimicrobial activity), identifies mechanistic outliers .

Methodological Considerations

  • Synthesis: Prioritize regioselective protocols (e.g., Friedländer or Combes reactions) to avoid isomer formation .
  • Characterization: Combine NMR (¹H/¹³C), HRMS, and SC-XRD for unambiguous structural confirmation .
  • Biological Testing: Use standardized protocols (CLSI for antimicrobial assays; NCI-60 panel for anticancer screening) to ensure data comparability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.